1-(2-Methoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine
Description
1-(2-Methoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine is a compound of significant interest in the fields of chemistry and pharmacology. This compound features a piperazine ring substituted with a methoxyphenyl group and a trifluoromethylphenylmethyl group, making it a versatile molecule for various applications.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O/c1-25-18-8-3-2-7-17(18)24-11-9-23(10-12-24)14-15-5-4-6-16(13-15)19(20,21)22/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQVWHPNYJUWQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenylpiperazine and 3-(trifluoromethyl)benzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Techniques like continuous flow reactors can be employed for large-scale synthesis.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups are replaced by other functional groups using appropriate reagents.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, such as those involved in neurotransmission or cellular metabolism, resulting in physiological changes.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1-(2-Methoxyphenyl)piperazine and 1-(3-Trifluoromethylphenyl)piperazine share structural similarities but differ in their functional groups.
Uniqueness: The presence of both methoxy and trifluoromethyl groups in the same molecule imparts unique chemical and biological properties, making it distinct from other related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
